

# **Application Notes and Protocols for T-1840383**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**T-1840383** is a potent, ATP-competitive small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs). Primarily, it shows high inhibitory activity against c-Met (hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptors (VEGFRs). [1] The aberrant activation of the HGF/c-Met and VEGF/VEGFR signaling pathways is implicated in numerous tumorigenic processes, including cell proliferation, survival, migration, invasion, and angiogenesis. By dually targeting these pathways, **T-1840383** presents a promising therapeutic strategy for a variety of human cancers. These application notes provide detailed in vitro assay protocols to characterize the activity of **T-1840383**.

# Data Presentation: In Vitro Inhibitory Activity of T-1840383

The inhibitory potency of **T-1840383** against key oncogenic kinases has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below.



| Target Kinase                        | IC50 (nM) | Assay Type            |
|--------------------------------------|-----------|-----------------------|
| c-Met                                | 1.9       | Kinase Activity Assay |
| VEGFR-1                              | 7.7       | Kinase Activity Assay |
| VEGFR-2                              | 2.2       | Kinase Activity Assay |
| VEGFR-3                              | 5.5       | Kinase Activity Assay |
| Data sourced from MedChemExpress.[1] |           |                       |

# **Signaling Pathway Overview**

**T-1840383** exerts its anti-tumor effects by blocking the phosphorylation and subsequent activation of c-Met and VEGFRs. This inhibition disrupts downstream signaling cascades critical for cancer cell growth and angiogenesis, primarily the PI3K/Akt and Ras/MAPK pathways.





Click to download full resolution via product page



Caption: **T-1840383** inhibits c-Met and VEGFR, blocking downstream PI3K/Akt and Ras/MAPK pathways.

# **Experimental Protocols**In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the IC50 value of **T-1840383** against a specific kinase, such as c-Met or VEGFR-2. The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase.

## Workflow:

Caption: Workflow for a typical in vitro kinase inhibition assay to determine IC50 values.

#### Materials:

- Recombinant human c-Met or VEGFR-2 kinase
- Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
- T-1840383
- ATP
- Kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mg/ml BSA)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- 384-well white assay plates
- Luminometer

#### Procedure:

 Compound Preparation: Prepare a serial dilution of T-1840383 in DMSO, typically starting from 10 mM. Further dilute in kinase buffer to achieve the desired final concentrations for the assay.



• Assay Plate Setup: Add 5  $\mu$ L of the diluted **T-1840383** or DMSO (vehicle control) to the wells of a 384-well plate.

#### Kinase Reaction:

- Prepare a 2X kinase/substrate solution in kinase buffer.
- Add 10 μL of the 2X kinase/substrate solution to each well.
- $\circ$  Prepare a 4X ATP solution. To initiate the kinase reaction, add 5  $\mu$ L of 4X ATP solution to each well. The final reaction volume is 20  $\mu$ L.
- Incubation: Incubate the plate at room temperature for 1 hour.
- Detection:
  - Stop the kinase reaction and deplete the remaining ATP by adding 20 μL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
  - Add 40 μL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
     Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
- Analysis: Calculate the percent inhibition for each concentration of T-1840383 relative to the
  vehicle control. Plot the percent inhibition against the log concentration of the compound and
  fit the data to a four-parameter logistic curve to determine the IC50 value.

## **Cell Viability (MTT) Assay**

This protocol is for assessing the effect of **T-1840383** on the viability of cancer cells, such as the c-Met amplified gastric cancer cell line MKN-45.

Workflow:

Caption: Workflow for assessing cell viability using the MTT assay after **T-1840383** treatment.

Materials:



- MKN-45 human gastric cancer cell line
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
- T-1840383
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well cell culture plates
- Spectrophotometer (plate reader)

## Procedure:

- Cell Seeding: Seed MKN-45 cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100  $\mu$ L of culture medium.
- Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of T-1840383 in culture medium. Remove the old medium from the wells and add 100 μL of the medium containing the desired concentrations of T-1840383 or vehicle control (DMSO).
- Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
- MTT Addition: Add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.[2] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
- Solubilization: Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.[2]
- Incubation: Incubate the plate for at least 4 hours at 37°C in the incubator, or overnight at room temperature in the dark.



- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

## **Western Blotting for Phospho-Kinase Levels**

This protocol describes the detection of phosphorylation changes in c-Met and its downstream effectors (Akt, ERK) in response to **T-1840383** treatment in a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), upon stimulation.

Workflow:





Click to download full resolution via product page

Caption: Western blotting workflow to analyze inhibition of protein phosphorylation by **T-1840383**.

## Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)



- Endothelial Cell Growth Medium
- T-1840383
- VEGF
- RIPA lysis buffer with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-VEGFR2, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
- HRP-conjugated secondary antibodies
- PVDF membrane
- ECL (Enhanced Chemiluminescence) detection reagents

#### Procedure:

- Cell Culture and Treatment:
  - Culture HUVECs to ~80% confluency.
  - Serum-starve the cells for 4-6 hours.
  - Pre-treat the cells with desired concentrations of T-1840383 or vehicle control for 1 hour.
  - Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-30 minutes.
- Protein Extraction:
  - Wash cells twice with ice-cold PBS.
  - Add ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
  - Incubate on ice for 30 minutes.



- Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
- Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
  - Denature 20-30 μg of protein per sample by boiling in Laemmli sample buffer.
  - Separate proteins by size on an SDS-polyacrylamide gel.
  - Transfer the separated proteins to a PVDF membrane.
- Immunodetection:
  - Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
  - Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR2) overnight at 4°C, diluted in 5% BSA/TBST according to the manufacturer's recommendation.
  - Wash the membrane three times for 10 minutes each with TBST.
  - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again three times for 10 minutes each with TBST.
- Signal Detection:
  - Apply ECL detection reagent to the membrane.
  - Capture the chemiluminescent signal using an imaging system.
- Analysis: Quantify band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase PMC [pmc.ncbi.nlm.nih.gov]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific SG [thermofisher.com]
- To cite this document: BenchChem. [Application Notes and Protocols for T-1840383]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15496051#t-1840383-in-vitro-assay-protocol]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.